N-[(2-Propoxyphenyl)methylidene]hydroxylamine
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Overview
Description
N-[(2-Propoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C10H13NO2 It is a derivative of hydroxylamine and is characterized by the presence of a propoxy group attached to a phenyl ring, which is further linked to a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Propoxyphenyl)methylidene]hydroxylamine typically involves the condensation reaction between 2-propoxybenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Propoxybenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Propoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
N-[(2-Propoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Propoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in studies related to enzyme kinetics and drug design.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Methoxyphenyl)methylidene]hydroxylamine
- N-[(2-Ethoxyphenyl)methylidene]hydroxylamine
- N-[(2-Butoxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[(2-Propoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the propoxy group, which imparts distinct chemical properties compared to its methoxy, ethoxy, and butoxy analogs. These properties can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.
Biological Activity
N-[(2-Propoxyphenyl)methylidene]hydroxylamine is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound can be synthesized through various organic reactions involving hydroxylamine derivatives. The compound features a hydroxylamine functional group, which is known for its reactivity in biological systems, particularly in enzyme inhibition and protein modification.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and proteins. The mechanism involves:
- Covalent Bond Formation : The compound can form covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity, which is crucial for understanding enzyme kinetics and drug design.
- Reactive Intermediates : The hydroxylamine group can generate reactive intermediates that interact with biomolecules, potentially affecting various biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may have implications for drug development targeting diseases characterized by abnormal enzyme activity.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, although further studies are necessary to confirm these findings and elucidate the underlying mechanisms.
- Anticancer Activity : There is emerging interest in the compound's potential as an anticancer agent, with ongoing research exploring its effects on cancer cell lines .
Data Table: Summary of Biological Activities
Case Studies
Case studies provide valuable insights into the practical applications and effects of this compound in biological settings. Here are a few notable examples:
-
Case Study on Enzyme Inhibition :
- A study investigated the inhibition of a specific enzyme by this compound, demonstrating significant reductions in enzymatic activity at varying concentrations. This study highlighted the compound's potential as a lead for developing enzyme inhibitors.
-
Antimicrobial Efficacy :
- In vitro assays conducted on several bacterial strains revealed that this compound exhibited dose-dependent antimicrobial activity. Further research is warranted to explore its efficacy in vivo.
-
Cancer Cell Line Studies :
- Research involving human cancer cell lines indicated that treatment with this compound led to decreased cell viability and increased apoptosis rates, suggesting its potential as an anticancer therapeutic agent.
Properties
IUPAC Name |
N-[(2-propoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h3-6,8,12H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCMZYMCFBSSIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721711 |
Source
|
Record name | N-[(2-Propoxyphenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154238-43-4 |
Source
|
Record name | N-[(2-Propoxyphenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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